molecular formula C11H14N2O3 B11880282 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

Cat. No.: B11880282
M. Wt: 222.24 g/mol
InChI Key: TZUSJQLEXLBPJC-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is a chemical compound that features a unique structure combining an amino group, an acetamide group, and a benzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide typically involves the following steps:

    Formation of the Benzo[1,4]dioxin Moiety: The benzo[1,4]dioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Acetamide Formation: The acetamide group can be formed by reacting the amino group with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxin moiety.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the benzo[1,4]dioxin ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[1,4]dioxin moiety could play a role in binding interactions, while the amino and acetamide groups may be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide
  • (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide

Uniqueness

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is unique due to its specific combination of functional groups and the benzo[1,4]dioxin moiety

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H14N2O3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7,12H2,(H,13,14)

InChI Key

TZUSJQLEXLBPJC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CN

Origin of Product

United States

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